3-(4-Methoxyphenyl)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is an organic compound with the molecular formula C11H8O4 It is a derivative of dihydrofuran, featuring a methoxyphenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound meets the required standards for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)dihydrofuran-2,5-dione
- 3-(4-Chlorophenyl)dihydrofuran-2,5-dione
- 3-(4-Methylphenyl)dihydrofuran-2,5-dione
Uniqueness
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a compound belonging to the class of dihydrofuran derivatives, has garnered attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antioxidant and antimicrobial properties, as well as its implications in cancer research.
Chemical Structure and Properties
This compound is characterized by a five-membered dione ring with a methoxy-substituted phenyl group. The structural formula is represented as follows:
This compound's unique structure contributes to its biological activities, making it a candidate for further pharmacological studies.
Antioxidant Activity
Dihydrofuran derivatives, including this compound, have been reported to exhibit significant antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.
Research Findings
A study highlighted that compounds with similar structures demonstrated the ability to scavenge free radicals effectively. The antioxidant activity was measured using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that this compound could potentially reduce oxidative damage in biological systems.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that this compound exhibits activity against various bacterial strains and fungi.
Case Studies
- Bacterial Inhibition : In vitro studies demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than many conventional antibiotics.
- Fungal Activity : The compound also displayed antifungal activity against common pathogens such as Candida spp., suggesting its potential use in treating fungal infections.
Cancer Research Implications
Emerging research indicates that this compound may possess anticancer properties . Preliminary studies suggest that it can induce apoptosis in cancer cell lines through various mechanisms.
Mechanistic Insights
- Cell Cycle Arrest : Research has indicated that the compound can cause cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, promoting programmed cell death in tumor cells.
Summary of Biological Activities
Activity Type | Description | Research Findings |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | Effective in DPPH and ABTS assays |
Antimicrobial | Inhibits growth of bacteria and fungi | Active against Gram-positive/negative bacteria; Candida spp. |
Anticancer | Induces apoptosis; causes cell cycle arrest | Promotes programmed cell death in cancer cell lines |
Properties
IUPAC Name |
3-(4-methoxyphenyl)oxolane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZEDFJEGABFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32856-59-0 |
Source
|
Record name | 3-(4-methoxyphenyl)oxolane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.